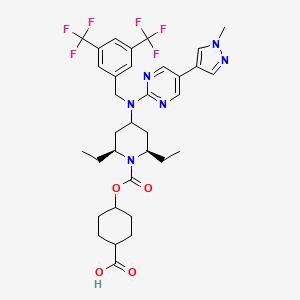
CETP inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAP311 is a small molecule drug developed by Novartis Pharma AG. It is a cholesteryl ester transfer protein inhibitor, which means it inhibits the activity of cholesteryl ester transfer protein. This protein plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins. TAP311 has been primarily investigated for its potential in treating dyslipidemias, a group of conditions characterized by abnormal lipid levels in the blood .
Preparation Methods
The synthesis of TAP311 involves a versatile route starting from 4-methoxypyridine. The synthetic process enables efficient exploration of the structure-activity relationship, leading to the identification of a lead molecule with potent cholesteryl ester transfer protein inhibition in human plasma. The synthetic route includes the formation of a piperidine-based core structure, which is distinct from other reported cholesteryl ester transfer protein inhibitors .
Chemical Reactions Analysis
TAP311 undergoes various chemical reactions, including:
Oxidation: TAP311 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TAP311 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: TAP311 serves as a model compound for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism.
Biology: The compound is used to investigate the biological pathways involving cholesteryl ester transfer protein and its role in lipid transport.
Medicine: TAP311 has shown promise in treating dyslipidemias by reducing abnormal lipid levels in the blood.
Mechanism of Action
TAP311 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in high-density lipoprotein cholesterol levels and a decrease in low-density lipoprotein cholesterol levels. The molecular targets of TAP311 include cholesteryl ester transfer protein, and the pathways involved are related to lipid metabolism and transport .
Comparison with Similar Compounds
TAP311 is compared with other cholesteryl ester transfer protein inhibitors such as anacetrapib. Compared to anacetrapib, TAP311 has substantially reduced lipophilicity, modest distribution into adipose tissue, and retains potency in hypertriglyceridemic plasma. Other similar compounds include torcetrapib and dalcetrapib, which also inhibit cholesteryl ester transfer protein but differ in their pharmacokinetic profiles and clinical outcomes .
Properties
Molecular Formula |
C34H40F6N6O4 |
|---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
4-[(2S,6R)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)/t21?,26-,27+,28?,29? |
InChI Key |
KSPXRTYMEVDHAB-LTZKBQIGSA-N |
Isomeric SMILES |
CC[C@H]1CC(C[C@H](N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |
Canonical SMILES |
CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

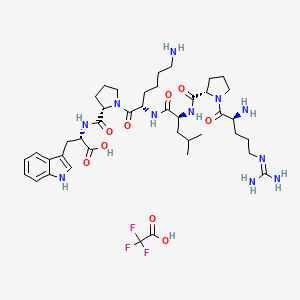
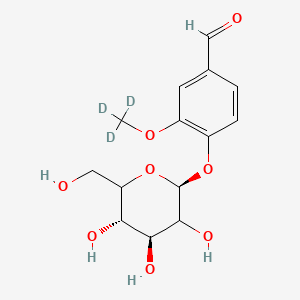
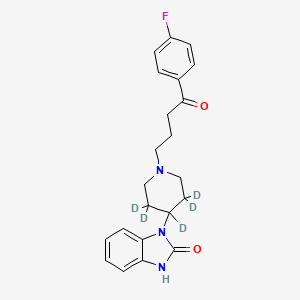


![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
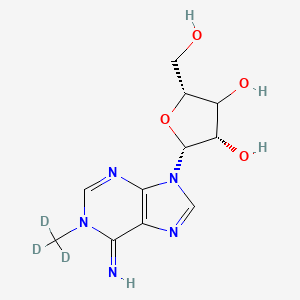
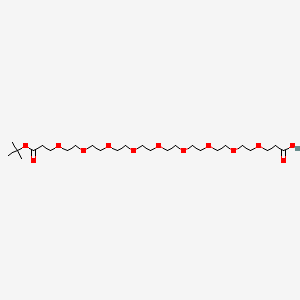
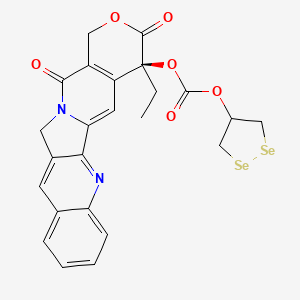
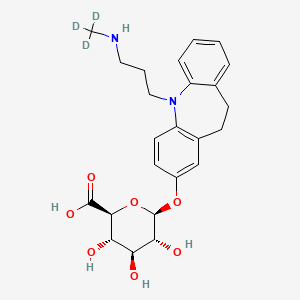
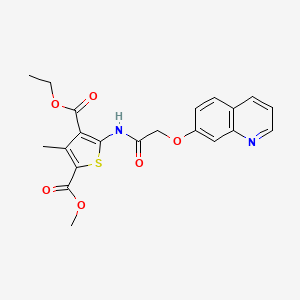
![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
